4-(4-Bromo-3-fluorophenoxy)butanoic acid
Overview
Description
4-(4-Bromo-3-fluorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 4-bromo-3-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluorophenoxy)butanoic acid typically involves the reaction of 4-bromo-3-fluorophenol with butanoic acid derivatives. One common method is the esterification of 4-bromo-3-fluorophenol with butanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of solvents, catalysts, and purification methods can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-fluorophenoxy)butanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols and can be hydrolyzed back to the acid form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Esterification and Hydrolysis: Catalysts like sulfuric acid or hydrochloric acid are used for esterification, while hydrolysis can be achieved using aqueous bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybutanoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
4-(4-Bromo-3-fluorophenoxy)butanoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-fluorophenoxy)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenoxy)butanoic acid
- 4-(4-Bromophenoxy)butanoic acid
- 4-(4-Chlorophenoxy)butanoic acid
- 4-(4-Nitrophenoxy)butanoic acid
Comparison
4-(4-Bromo-3-fluorophenoxy)butanoic acid is unique due to the presence of both bromine and fluorine atoms in the phenoxy group. This combination of substituents can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-bromo-3-fluorophenoxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c11-8-4-3-7(6-9(8)12)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGFQNPHFIXOEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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